molecular formula C26H25ClN4O5 B12480581 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12480581
M. Wt: 509.0 g/mol
InChI Key: JRWYJRLFSCGEDM-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzylpiperazine moiety and a chloronitrophenyl group. Its diverse functional groups make it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.

    Nitration: The benzylpiperazine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The nitrated compound is chlorinated using thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chloronitrobenzylpiperazine is coupled with methyl 4-aminobenzoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the chloronitrophenyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-benzylpiperazin-2-yl)benzoate
  • Methyl 4-(4-benzylpiperazin-1-yl)benzoate

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate is unique due to the presence of both the benzylpiperazine and chloronitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C26H25ClN4O5

Molecular Weight

509.0 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-chloro-5-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C26H25ClN4O5/c1-36-26(33)19-7-10-24(30-13-11-29(12-14-30)17-18-5-3-2-4-6-18)23(15-19)28-25(32)21-16-20(31(34)35)8-9-22(21)27/h2-10,15-16H,11-14,17H2,1H3,(H,28,32)

InChI Key

JRWYJRLFSCGEDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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